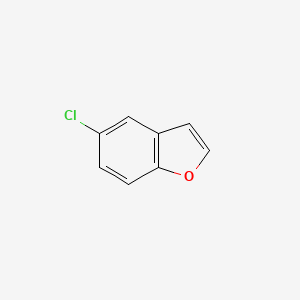

5-Chlorobenzofuran

Description

Significance of the Benzofuran (B130515) Scaffold in Chemical and Biological Research

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, serves as a fundamental building block in the synthesis of numerous organic molecules. acs.orgnih.gov Its unique structure allows for a wide range of chemical modifications, making it a versatile scaffold in drug discovery and materials science. taylorandfrancis.comsemanticscholar.org The benzofuran nucleus is present in many natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and antitumor properties. taylorandfrancis.comresearchgate.netnih.gov The ability of benzofuran derivatives to interact with various biological targets has cemented their importance in medicinal chemistry. researchgate.netresearchgate.net The introduction of different substituents onto the benzofuran core can significantly influence its electronic properties and biological efficacy, leading to the development of novel therapeutic agents. nih.govresearchgate.net

Overview of 5-Chlorobenzofuran in Academic Research

This compound is a halogenated derivative of benzofuran that has garnered attention in academic and industrial research. The presence of a chlorine atom at the 5-position of the benzofuran ring alters its electronic properties, reactivity, and biological activity, making it a valuable intermediate in organic synthesis. Research has demonstrated that derivatives of this compound are investigated for their potential as anticancer and antifungal agents. nih.govbenthamscience.commdpi.com For instance, this compound-2-carboxamides have been studied for their antiproliferative effects against tumor cells. nih.govmdpi.com Furthermore, the compound serves as a precursor for more complex molecules, including those with applications in materials science, such as organic light-emitting diodes (OLEDs). smolecule.com

Historical Context and Evolution of Research on this compound

The first synthesis of the parent benzofuran ring was reported by Perkin in 1870. acs.org Research into its derivatives has since expanded significantly. Early work on chlorinated benzofurans can be traced back to the mid-20th century, with patents from the 1970s describing the synthesis and potential applications of various halogenated benzofurans, including chloro-substituted derivatives. google.com.pg The evolution of research on this compound has been driven by the broader interest in the pharmacological potential of the benzofuran scaffold. Over the past few decades, an increasing number of studies have focused on synthesizing and evaluating the biological activities of this compound derivatives. acs.orgnih.govnih.gov The development of advanced analytical techniques has allowed for more detailed characterization of these compounds and their interactions with biological systems. benthamscience.comresearchgate.net Recent research continues to explore the use of this compound as a key intermediate in the synthesis of novel compounds with therapeutic potential, particularly in the fields of oncology and infectious diseases. nih.govbenthamscience.comresearchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJOPFBXUHIQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945819 | |

| Record name | 5-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-05-3 | |

| Record name | Benzofuran, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chlorobenzofuran and Its Derivatives

Direct Synthetic Routes to the 5-Chlorobenzofuran Core

The construction of the fundamental this compound ring system can be achieved through several direct synthetic approaches, primarily involving the formation of the furan (B31954) ring fused to the chlorinated benzene (B151609) ring.

Ring Closure and Cyclization Reactions

A variety of cyclization strategies are employed for the synthesis of the benzofuran (B130515) nucleus. rsc.org These methods often involve the formation of a key ether linkage followed by an intramolecular reaction to close the furan ring. Common strategies include acid-catalyzed cyclization of compounds containing a carbonyl group, palladium- or platinum-catalyzed ring closure, and intramolecular Friedel–Crafts reactions. rsc.org

One specific example involves the synthesis of a this compound intermediate starting from 2-bromo-4-chlorophenol (B154644). This precursor is coupled with a propiophenone (B1677668) derivative, which is followed by a concurrent cyclization to yield the this compound moiety. rsc.org Another approach utilizes a palladium-catalyzed three-component reaction between a 2-bromophenol, an aldehyde (such as paraformaldehyde), and an α-bromoketone to construct the benzofuran ring. rsc.org For instance, the reaction of 2-bromo-4-chlorophenol, paraformaldehyde, and 2-bromo-1-phenylethanone in the presence of a palladium catalyst yields (this compound-2-yl)(phenyl)methanone. rsc.org

Precursor-Based Synthesis from Halogenated Phenols and Ketones

A direct and efficient method for the synthesis of benzofurans involves the reaction of phenols with α-haloketones. This approach has been successfully applied to the synthesis of various benzofuran derivatives. One notable method employs titanium tetrachloride to promote a one-step synthesis that combines a Friedel–Crafts-like alkylation and an intramolecular cyclodehydration. This strategy offers high regioselectivity and is applicable to a broad range of substrates.

In a specific application of precursor-based synthesis, 2-bromo-4-chlorophenol can be reacted with 1-(4-methoxyphenyl)propan-1-one to generate an intermediate this compound derivative. rsc.org This intermediate can then be further transformed into more complex molecules. rsc.org This highlights the utility of halogenated phenols as key starting materials for building the this compound scaffold. A general route for the synthesis of 5-substituted-2-butyryl benzofurans has also been described, starting from the corresponding 4-substituted phenol (B47542). google.com

Quantum Chemical Investigations of Formation Mechanisms (e.g., from 1,3-dichloropropene)

The formation of chlorobenzofurans from precursors like 1,3-dichloropropene (B49464) under thermal decomposition conditions has been the subject of detailed quantum chemical investigations. researchgate.net These studies provide insights into the complex reaction mechanisms at a molecular level. The formation of chlorobenzofuran is proposed to proceed through the recombination of chlorophenyl and chloroethenyl radicals. researchgate.net

Density functional theory and Gaussian-n thermochemical methods have been used to map out the detailed mechanistic pathways. researchgate.net These calculations indicate that the oxidation of phenylvinyl radical intermediates followed by ring closure are key steps in the formation of the benzofuran and chlorobenzofuran structures. researchgate.net The initial step is often the abstraction of a vinyl chlorine atom from a precursor like 1-chloro-4-[2-chloroethenyl benzene], which then undergoes a series of radical reactions, including hydroxylation and cyclization, to form the final chlorobenzofuran product. researchgate.net The position of the chlorine atom on the benzene ring has been shown to have a minimal effect on the rate-limiting kinetics of chlorobenzofuran formation. researchgate.net

Synthesis of Diverse this compound Derivatives

Building upon the core this compound structure, a multitude of derivatives have been synthesized to explore their chemical and biological properties. These derivatives often feature substitutions at the 2-position of the benzofuran ring.

Synthesis of Aryl (5-Chloro-benzofuran-2-yl) Ketoximes and Their Ethers

Aryl (5-chloro-benzofuran-2-yl) ketoximes and their corresponding ethers represent a significant class of derivatives that have been synthesized and evaluated for their biological activities. benthamdirect.combenthamscience.com The general synthetic route to these compounds begins with the appropriate (5-chloro-benzofuran-2-yl) ketone. This ketone is then reacted with hydroxylamine (B1172632) to form the ketoxime. researchgate.netnih.gov

The resulting ketoxime can be further derivatized to produce a variety of ethers. researchgate.net For example, alkyl substituted N-oxime ethers are obtained by reacting the parent ketoxime with various halogen-containing compounds. researchgate.net Similarly, O-acyl ketoximes can be synthesized through the reaction of the ketoxime with different acyl chlorides. researchgate.net The structural elucidation of these compounds is typically confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS). benthamdirect.com

Table 1: Synthesis of Aryl (5-Chloro-benzofuran-2-yl) Ketoxime Derivatives

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| (5-Chloro-benzofuran-2-yl) ketone | Hydroxylamine | Ketoxime | researchgate.netnih.gov |

| Aryl (5-chloro-benzofuran-2-yl) ketoxime | Halogenated compounds | O-Alkyl/Aryl ketoxime ethers | researchgate.net |

Synthesis of This compound-2-carboxamide (B3262294) Derivatives

This compound-2-carboxamide derivatives are another important class of compounds that have been extensively synthesized, largely due to their potential as allosteric modulators of the cannabinoid receptor 1 (CB1) and as anticancer agents. doi.orgfrontiersin.org The synthesis of these derivatives typically starts from this compound-2-carboxylic acid or its ethyl ester. doi.orgnih.gov

A common synthetic pathway involves the coupling of this compound-2-carboxylic acid with a variety of amines. nih.gov This amidation reaction is often facilitated by coupling agents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (BOP) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). doi.orgnih.gov The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. doi.orgnih.gov This method allows for the introduction of a wide range of substituents on the amide nitrogen, leading to a diverse library of this compound-2-carboxamide derivatives. doi.orgnih.gov

Table 2: General Synthetic Scheme for this compound-2-carboxamide Derivatives

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound-2-carboxylic acid | Appropriate amine, BOP, DIPEA, DCM | This compound-2-carboxamide derivative | doi.orgnih.gov |

Synthesis of 3-Acetamido-5-chloro-2-benzofurancarboxylic Acid and its Derivatives

The synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a related derivative, has been reported through a multi-step process. chembk.comgoogle.com The synthesis commences with the cyclization of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate using triphenylphosphine (B44618) and diethyl azodicarboxylate to yield a crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate. google.com This intermediate is then directly chlorinated with N-chlorosuccinimide. The resulting crude product undergoes hydrolysis and purification to afford the final 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. chembk.comgoogle.com

Synthesis of Chlorinated Benzofuran Chalcones

Chlorinated benzofuran chalcones are commonly synthesized via the Claisen-Schmidt condensation reaction. researchgate.nethumanjournals.com This method involves the reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of a base. humanjournals.com For the synthesis of 1-(5-chloro-1-benzofuran-2-yl) ethanone-substituted chalcones, the starting material, 1-(5-chloro-1-benzofuran-2-yl) ethanone, is first prepared by reacting 5-chlorosalicylaldehyde (B124248) with chloroacetone (B47974) and potassium carbonate. researchgate.netresearchgate.net This ketone derivative is then condensed with various substituted aromatic aldehydes in a basic medium to yield the target chalcones. researchgate.net The choice of base, such as potassium hydroxide (B78521) or sodium hydroxide, can influence the reaction yield. nih.govrasayanjournal.co.in

| Starting Material 1 | Starting Material 2 | Product |

| 1-(5-chloro-1-benzofuran-2-yl) ethanone | Substituted aromatic aldehydes | 1-(5-chloro-1-benzofuran-2-yl) ethanone-substituted chalcones |

| 5-chloroslicylaldehyde | Chloroacetone | 1-(5-chloro-1-benzofuran-2-yl) ethanone |

Synthesis of Substituted-Arylideneamino-5-(this compound-2-yl)-1,2,4-Triazole-3-Thiol Derivatives/Schiff Bases

The synthesis of these complex derivatives involves a multi-step approach. researchgate.netnih.gov Initially, this compound-2-carbohydrazide is prepared. ajrconline.org This carbohydrazide (B1668358) is then reacted with various substituted aromatic aldehydes to form Schiff bases. researchgate.netnih.govasianpubs.org These Schiff bases, which contain an imine group (R2C=NH), are important intermediates. researchgate.netnih.gov The subsequent cyclization of these Schiff bases, for instance with carbon disulfide and alcoholic potassium hydroxide, leads to the formation of the desired 1,2,4-triazole-3-thiol derivatives. asianpubs.org These compounds are noted for their wide range of biological activities. researchgate.netnih.govresearchgate.net

Synthesis of 3-Hydroxy-1-Benzofuran-2-Carbohydrazide Derivatives

The synthesis of 3-hydroxy-1-benzofuran-2-carbohydrazide initiates from 2-hydroxyacetophenone. ajrconline.orgresearchgate.netajrconline.org A key intermediate, ethyl this compound-2-carboxylate, can be synthesized and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to form this compound-2-carbohydrazide. ajrconline.orgasianpubs.org This carbohydrazide can then be condensed with various substituted aromatic aldehydes to yield Schiff bases. ajrconline.org Further modifications can lead to a variety of derivatives. For instance, a series of new benzofuran derivatives have been synthesized by reacting substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides. researchgate.netscilit.com

Synthesis of 4-((this compound-2-yl)(1H-1,2,4-triazol-1-yl)methyl)phenyl Sulfamate (B1201201) and Carbamate (B1207046) Derivatives

The synthesis of these derivatives involves a multi-step pathway. rsc.org A key intermediate, 4-((this compound-2-yl)(1H-1,2,4-triazol-1-yl)methyl)phenol, is utilized. cardiff.ac.uk This phenol derivative is then reacted to form the corresponding sulfamate and carbamate derivatives. rsc.org For example, the reaction with sulfamoyl chloride in the presence of a base would yield the sulfamate derivative, while reaction with an isocyanate or a chloroformate would produce the carbamate. niscpr.res.inresearchgate.net The synthesis of the starting phenol itself can be achieved by reacting (this compound-2-yl)(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanol with 1,2,4-triazole. cardiff.ac.uk

| Precursor | Reagent | Product Type |

| 4-((this compound-2-yl)(1H-1,2,4-triazol-1-yl)methyl)phenol | Sulfamoyl chloride | Sulfamate |

| 4-((this compound-2-yl)(1H-1,2,4-triazol-1-yl)methyl)phenol | Phenyl chloroformate | Carbamate |

Synthesis of 5-Chloro-benzofuran-3-one and its Oxime Derivatives

The synthesis of 5-chloro-benzofuran-3-one and its derivatives can be approached through various routes. One method involves the reaction of 5-chlorosalicylaldehyde with chloroacetone in the presence of potassium carbonate to form an intermediate which can be further manipulated. rasayanjournal.co.in Oxime derivatives are typically prepared by reacting the corresponding ketone with hydroxylamine hydrochloride in a suitable solvent like ethanol, often with a base such as pyridine (B92270). mdpi.comnih.gov For instance, (Z)-(5-Bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone oxime was synthesized by refluxing the parent ketone with hydroxylamine hydrochloride and pyridine in ethanol. mdpi.com

Synthesis of 2-(this compound-2-yl)acetonitrile (B11906085)

The synthesis of 2-(this compound-2-yl)acetonitrile can be achieved from a related benzofuran aldehyde. For example, 2-(5-bromo-7-(4-fluorophenyl)benzofuran-3-yl)acetonitrile was synthesized from the corresponding aldehyde by reaction with diethyl cyanomethylphosphonate and sodium hydride in tetrahydrofuran (B95107) (THF). nih.gov A similar strategy could be employed starting from this compound-2-carbaldehyde.

Total Synthesis of Natural Products Incorporating this compound Moieties

While the direct total synthesis of natural products containing a this compound moiety is not extensively documented in readily available literature, the synthesis of related halogenated benzofuran natural products provides valuable insights into potential synthetic strategies. rsc.org For instance, the total synthesis of ailanthoidol, which contains a bromobenzofuran core, involves a key Sonogashira cross-coupling reaction to introduce a side chain. rsc.org A similar approach could theoretically be adapted for a this compound precursor.

The synthesis of 4-amino-5-chlorobenzofuran-7-carboxylic acid, a key intermediate for 5-HT4 receptor agonists, highlights a multi-step process involving halogenation, Sonogashira coupling, and cyclization. google.com This demonstrates a viable, albeit complex, route to functionalized 5-chlorobenzofurans that could be incorporated into more complex natural product skeletons. google.com

Advanced Synthetic Protocols and Catalysis

Modern synthetic organic chemistry offers a powerful toolkit of catalytic methods for the construction of complex molecules like this compound. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Transition-metal catalyzed cross-coupling reactions are indispensable for the synthesis of substituted benzofurans. eie.grmdpi.comrsc.orgresearchgate.net

The Suzuki-Miyaura coupling , which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a versatile method for introducing aryl or other substituents onto the benzofuran ring. mdpi.comnih.govlibretexts.org For example, this compound could potentially be coupled with various boronic acids to generate a library of 5-substituted derivatives. While specific examples for this compound are not abundant in the provided results, the general applicability of the Suzuki-Miyaura reaction to heterocyclic halides is well-established. nih.gov Nickel catalysts have also emerged as effective alternatives for coupling unreactive chlorides. libretexts.org

The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another powerful tool. sioc-journal.cnorganic-chemistry.orgwikipedia.org This reaction has been utilized in the synthesis of benzofuran derivatives, often involving a palladium catalyst and a copper(I) co-catalyst. rsc.orgorganic-chemistry.org For instance, the synthesis of 2,3-disubstituted benzo[b]furans can be achieved through a domino intermolecular Sonogashira coupling followed by intramolecular cyclization. organic-chemistry.org A patent describes the use of Sonogashira coupling in the synthesis of 4-amino-5-chlorobenzofuran-7-carboxylic acid, where a trialkylsilylacetylene is coupled with a dihalogenated phenol derivative. google.com

Table 1: Overview of Transition-Metal Catalyzed Cross-Coupling Reactions for Benzofuran Synthesis

| Reaction | Catalyst System (Typical) | Reactants | Bond Formed | Potential Application for this compound |

| Suzuki-Miyaura Coupling | Pd catalyst, phosphine (B1218219) ligand, base | This compound, Arylboronic acid | C-C (Aryl-Aryl) | Synthesis of 5-arylbenzofurans |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, base | This compound, Terminal alkyne | C-C (Aryl-Alkynyl) | Synthesis of 5-alkynylbenzofurans |

Iridium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of aromatic and heteroaromatic compounds. msu.edunih.govchemistryviews.orgdiva-portal.org A study on the direct dimesitylborylation of benzofuran derivatives demonstrated that an iridium(I)/N-heterocyclic carbene (NHC) complex can effectively catalyze the borylation of the benzofuran ring with excellent regioselectivity. scispace.com Notably, the reaction of this compound proceeded smoothly to afford the corresponding borylated product in good yield without cleavage of the C-Cl bond. scispace.com This method provides a direct route to borylated benzofurans, which are versatile intermediates for further functionalization, for example, through Suzuki-Miyaura coupling. scispace.com

Table 2: Iridium-Catalyzed Dimesitylborylation of Substituted Benzofurans

| Substrate | Product | Yield (%) |

| 5-Methylbenzofuran | 2-Dimesitylboryl-5-methylbenzofuran | 73 |

| 5,7-Dimethylbenzofuran | 2-Dimesitylboryl-5,7-dimethylbenzofuran | 77 |

| 4,6-Dimethylbenzofuran | 2-Dimesitylboryl-4,6-dimethylbenzofuran | 69 |

| 4,7-Dimethylbenzofuran | 2-Dimesitylboryl-4,7-dimethylbenzofuran | 62 |

| This compound | 2-Dimesitylboryl-5-chlorobenzofuran | Good Yield |

| 5-Phenylbenzofuran | 2-Dimesitylboryl-5-phenylbenzofuran | Good Yield |

Adapted from Shishido, R., et al. (2019). scispace.com

Microwave-assisted synthesis has gained significant traction in organic chemistry due to its ability to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. researchgate.netsemanticscholar.orgrasayanjournal.co.inresearchgate.net Several studies have reported the use of microwave irradiation for the synthesis of benzofuran derivatives. researchgate.netrasayanjournal.co.in For instance, microwave-assisted reactions have been employed for the one-pot synthesis of 2-amino pyrimidine (B1678525) derivatives and for the synthesis of fluoro-benzimidazole derivatives. researchgate.net While a specific protocol for the direct microwave-assisted synthesis of this compound itself was not detailed in the provided results, this technique has been applied to the synthesis of related structures like (E)-(3-(4-(1H-tetrazol-5-yl)styryl)-5-chlorobenzofuran-2-yl)(phenyl)methanone. rasayanjournal.co.in This suggests the potential for developing rapid and efficient microwave-based methods for this compound and its derivatives.

The regioselective synthesis of substituted benzofurans is crucial for accessing specific isomers with desired biological activities. Several strategies have been developed to control the regioselectivity of benzofuran formation.

One approach involves the reaction of phenols with α-haloketones promoted by a Lewis acid like titanium tetrachloride, which combines a Friedel–Crafts-like alkylation and intramolecular cyclodehydration in one step. mdpi.com Another strategy for achieving regioselectivity is through a monomer-polymer-monomer (MPM) approach, where benzofuran is first polymerized, followed by electrophilic aromatic substitution on the polymer, and subsequent thermal depolymerization to yield 5-substituted benzofurans with high regioselectivity. researchgate.net

For the synthesis of this compound-2-carboxamides, a regioselective approach starts with p-chlorophenol, which is first acylated and then undergoes further reactions to build the benzofuran ring. researchgate.net These examples underscore the importance of carefully choosing starting materials and reaction conditions to achieve the desired regiochemical outcome.

Synthetic Challenges and Process Optimization

Despite the availability of various synthetic methods, challenges remain in the synthesis of this compound and its derivatives, particularly on a larger scale.

Process optimization is therefore crucial. This can involve screening different catalysts, ligands, bases, and solvents to improve reaction efficiency. For instance, in the iridium-catalyzed borylation, the choice of the N-heterocyclic carbene ligand was found to be critical for achieving high yields. scispace.com In cross-coupling reactions, the nature of the palladium catalyst and the reaction conditions can significantly impact the outcome. nih.gov For syntheses involving hazardous reagents, such as carbon tetrachloride in some older bromination methods, substituting them with safer alternatives like N-bromosuccinimide is an important aspect of process optimization. Heat management, especially in exothermic reactions, can be addressed using techniques like flow chemistry.

Chemical Reactivity and Transformation of 5 Chlorobenzofuran

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzofurans. The furan (B31954) ring is more activated towards electrophiles than the benzene (B151609) ring. Theoretical calculations and experimental results for benzofuran (B130515) indicate that electrophilic attack is generally preferred at the C2 or C3 position of the furan ring. pixel-online.net The presence of the chlorine atom at the 5-position influences the regioselectivity of these reactions.

A key example of electrophilic substitution on the 5-chlorobenzofuran core is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the ring, typically at the 2-position.

| Reaction | Reagents | Position of Substitution | Product |

| Vilsmeier-Haack | POCl₃, DMF | C2 | This compound-2-carbaldehyde |

The electron-donating nature of the furan's oxygen atom enhances the electron density within the heterocyclic ring, making it more susceptible to electrophilic attack than benzene. pearson.com For benzofuran itself, substitution primarily occurs at the C2 or C3 position, as these sites have a higher electron density compared to other carbon atoms in the ring. pixel-online.net

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position of the benzofuran ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) due to the high strength of the C-Cl bond. However, substitution reactions can occur under specific conditions or at other positions if an appropriate leaving group is present.

For instance, related chlorobenzofuran derivatives can undergo vinylic nucleophilic substitution. A study on 3-chlorobenzofuran-2-carbaldehydes demonstrated a base-promoted substitution reaction with aryl thiols. doi.org This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C3 position, leading to the expulsion of the chloride ion. doi.org This highlights a potential pathway for functionalization at the C3 position if 3,5-dichlorobenzofuran were used as a substrate.

While direct substitution of the 5-chloro group is challenging, it can be replaced through metallation followed by quenching or, more commonly, via transition-metal-catalyzed cross-coupling reactions (see Section 3.4). General nucleophilic substitution reactions often involve replacing a halogen with nucleophiles like the hydroxide (B78521) ion (OH⁻), cyanide ion (CN⁻), or ammonia (B1221849) (NH₃) to form alcohols, nitriles, or primary amines, respectively, though these are more typical for haloalkanes. savemyexams.com

Functional Group Transformations (e.g., Esterification, Amidation)

Functional groups attached to the this compound scaffold can be readily transformed. The 2-carboxy and 2-carbonyl derivatives are common starting points for such modifications.

Esterification and Hydrolysis: this compound-2-carboxylic acid can be converted to its corresponding ester, for example, through reaction with an alkyl halide like allyl bromide. vulcanchem.com Conversely, the ester can be hydrolyzed back to the carboxylic acid using a base such as lithium hydroxide, followed by acidification. vulcanchem.com

Amidation: The ester derivative, ethyl this compound-2-carboxylate, can be converted into this compound-2-carbohydrazide by refluxing with hydrazine (B178648) hydrate (B1144303) in methanol. researchgate.net This carbohydrazide (B1668358) can then serve as a precursor for synthesizing more complex derivatives like Schiff bases. researchgate.netnih.gov

Chalcone (B49325) Synthesis: The acetyl derivative, 1-(5-chloro-1-benzofuran-2-yl)ethanone, can undergo a Claisen-Schmidt condensation with various substituted aromatic aldehydes in basic conditions to synthesize a series of chalcones. mattioli1885journals.com

| Starting Material | Reagents | Transformation | Product | Ref |

| This compound-2-carboxylate | Allyl bromide | Esterification | 3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid | vulcanchem.com |

| Ethyl this compound-2-carboxylate | Hydrazine hydrate, Methanol | Amidation/Hydrazinolysis | This compound-2-carbohydrazide | researchgate.net |

| 1-(5-Chloro-1-benzofuran-2-yl)ethanone | Substituted aromatic aldehydes, Base | Claisen-Schmidt Condensation | 1-(5-Chloro-1-benzofuran-2-yl)ethanone-substituted chalcones | mattioli1885journals.com |

Cross-Coupling Reactions with Organometallic Reagents

The chlorine atom at the 5-position, while relatively inert to direct nucleophilic substitution, is an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: this compound can be converted into a boronic acid derivative, a key intermediate for Suzuki-Miyaura coupling. This is achieved by lithiation at the 2-position using n-butyllithium and TMEDA, followed by reaction with triisopropyl borate (B1201080) and subsequent acidic workup to yield this compound-2-boronic acid. ambeed.com This boronic acid can then be coupled with various aryl halides. Alternatively, boronic esters like 2-(6-chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used in Suzuki couplings to form carbon-carbon bonds under mild conditions. smolecule.com

Sonogashira Coupling: Palladium/copper-catalyzed Sonogashira cross-coupling reactions are used to synthesize 2-aryl/alkyl-3-iodobenzo[b]furans, which involves the coupling of a terminal alkyne with a halide. researchgate.net This methodology is applicable to halogenated benzofurans like this compound to introduce alkynyl substituents.

| Coupling Reaction | Reagents/Catalysts | Substrate | Product Type | Ref |

| Suzuki-Miyaura | Pd catalyst, Base, Boronic acid/ester | Halogenated benzofuran | Aryl-substituted benzofuran | ambeed.comsmolecule.com |

| Sonogashira | Pd/Cu catalyst, Base, Terminal alkyne | Halogenated benzofuran | Alkynyl-substituted benzofuran | researchgate.net |

| Nickel-catalyzed Coupling | Ni catalyst, Arylboronic acid | 2-Fluorobenzofurans | 2-Arylbenzofurans | researchgate.net |

A method for preparing 4-amino-5-halobenzofuran-7-carboxylic acid involves a coupling reaction between a di-halogenated precursor and trialkylsilylacetylene, catalyzed by a palladium catalyst and cuprous iodide. google.com

Radical Reaction Pathways

Radical reactions offer alternative pathways for the synthesis and functionalization of the benzofuran core. These reactions can proceed under metal-free conditions and provide access to unique substitution patterns.

One approach involves the generation of heteroatom-centered anions (from phosphines, thiols, or anilines) which act as super-electron-donors (SEDs). nih.gov These SEDs can initiate a single-electron-transfer (SET) process with substrates like 2-iodophenyl allenyl ethers to generate 3-substituted benzofurans through a radical coupling process. nih.gov

Quantum chemical studies have investigated the formation of chlorobenzofuran from precursors like dichloropropene during combustion. researchgate.net These studies model the radical pathways, including the abstraction of hydrogen atoms by radicals such as Cl•, OH•, or H•, leading to the formation of benzofuranylic radicals. researchgate.net These intermediates are key to understanding the stability and subsequent reactions of radical species on the chlorobenzofuran skeleton. researchgate.netresearchgate.net Another synthetic route involves the radical cyclization of precursors like 2-(allyloxy)-5-chlorosalicylaldehyde, initiated by an oxidant such as (NH₄)₂S₂O₈, to form the benzofuran core. vulcanchem.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds like 5-Chlorobenzofuran. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton NMR spectroscopy of benzofuran (B130515) derivatives reveals characteristic signals for the protons in different chemical environments. For the this compound moiety, the protons on the furan (B31954) and benzene (B151609) rings exhibit distinct chemical shifts.

In derivatives of this compound, the aromatic protons typically appear in the range of δ 7.0–7.9 ppm. The specific substitution pattern on the benzofuran core influences the exact chemical shifts and coupling constants. For example, in 3-((this compound-2-yl)(phenyl)methyl)-2-phenyl-1H-indole, the proton at position 4 of the this compound unit appears as a doublet of doublets, while the proton at position 6 gives a doublet, and the proton at position 7 a singlet. rsc.org

The following table summarizes the ¹H-NMR data for a derivative, 3-((this compound-2-yl)(phenyl)methyl)-2-phenyl-1H-indole. rsc.org

| Proton Position (in this compound moiety) | Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.41-7.35 | m |

| H-6 | 7.12-7.06 | m |

| H-7 | 7.03-6.96 | m |

| Furan-H | 6.45 | s |

Note: The data is for a derivative and not the parent this compound. 'm' denotes a multiplet and 's' denotes a singlet.

Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the this compound ring system are influenced by the electronegativity of the chlorine atom and the electronic effects of other substituents. In general, carbons in the benzofuran ring system resonate between δ 110–160 ppm. researchgate.net

The ¹³C-NMR spectrum of 3-((this compound-2-yl)(phenyl)methyl)-2-phenyl-1H-indole shows distinct signals for the carbons of the this compound part. rsc.org

| Carbon Position (in this compound moiety) | Chemical Shift (δ, ppm) |

| C-2 | 158.1 |

| C-3 | 106.4 |

| C-3a | 129.1 |

| C-4 | 124.9 |

| C-5 | 127.8 |

| C-6 | 122.6 |

| C-7 | 112.1 |

| C-7a | 155.2 |

Note: The data is for a derivative and not the parent this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and ascertain the vibrational modes of the molecule.

IR and FT-IR spectroscopy are valuable for identifying characteristic bond vibrations. For derivatives of this compound, the spectra show absorptions corresponding to C-H, C=C, C-O, and C-Cl stretching and bending vibrations. The C-Cl stretching vibrations in chlorinated benzofurans are typically observed in the range of 750–550 cm⁻¹. In the FT-IR spectrum of ethyl this compound-2-carboxylate, characteristic peaks are observed for the carbonyl group of the ester, in addition to the benzofuran core vibrations. nih.gov

Key IR absorption bands for a derivative, 2-(this compound-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, are presented below.

| Wavenumber (cm⁻¹) | Assignment |

| 3445 | O-H stretching |

| 1696 | C=O stretching |

| 1247 | C-O stretching |

| 1119 | C-O stretching |

Note: The data is for a derivative and not the parent this compound.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. tutorchase.com For halogenated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak, which is a clear indicator of the presence of a chlorine atom in the molecule.

While a specific mass spectrum for this compound was not found, the fragmentation of related benzofuran derivatives has been studied. The fragmentation of the molecular ion would likely involve the loss of a chlorine atom, a CO molecule, or other small fragments, leading to the formation of stable carbocations or radical cations. slideshare.netorgchemboulder.com The analysis of these fragment ions provides valuable clues about the structure of the parent molecule. tutorchase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. chemguide.co.uk The absorption of UV or visible light by a molecule corresponds to the excitation of an electron from a lower energy orbital to a higher energy one. chemguide.co.uk For organic molecules like this compound, these transitions typically involve π electrons in the aromatic system. shimadzu.co.kr

The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorption (λmax). For this compound-2-carboxylic acid, a λmax of 301 nm has been reported in ethanol. chemicalbook.com The position and intensity of these absorption bands can be influenced by the solvent in which the compound is dissolved, a phenomenon known as solvatochromism. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, its derivatives that are solid at room temperature can be analyzed using this technique. biosynth.com

The crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate, a derivative of this compound, has been determined by X-ray diffraction. nih.govresearchgate.net The analysis revealed that the compound crystallizes in the orthorhombic space group P2₁2₁2₁. nih.govresearchgate.net In the crystal structure, the dihedral angle between the benzofuran ring system and the oxopyridazine ring is 73.33 (8)°. researchgate.net The crystal packing is stabilized by C-H···O hydrogen bonds, which link the molecules into a three-dimensional network. nih.govresearchgate.net

The crystallographic data for this derivative provides valuable information on bond lengths, bond angles, and intermolecular interactions involving the this compound moiety in the solid state.

| Parameter | Value |

| Compound Name | Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate |

| Molecular Formula | C₁₈H₁₇ClN₂O₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.9792 (2) |

| b (Å) | 8.7460 (2) |

| c (Å) | 25.2064 (6) |

| V (ų) | 1759.06 (7) |

| Z | 4 |

This table summarizes the crystallographic data for a derivative of this compound as reported in the literature. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable for exploring chemical phenomena. unipd.it Methods based on Density Functional Theory (DFT) are particularly prominent in the study of heterocyclic compounds like benzofurans. akj.azunige.ch

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties, molecular structure, and biological activities of complex compounds. epstem.net Numerous theoretical investigations on 5-chlorobenzofuran derivatives have been performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. epstem.netresearchgate.netresearchgate.netnih.gov This functional is often paired with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for such systems. researchgate.netresearchgate.netresearchgate.net This level of theory has been successfully applied to determine optimized geometries, vibrational frequencies, and various electronic parameters for molecules containing the this compound scaffold. researchgate.netresearchgate.netresearchgate.net

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. jetir.orgarxiv.org For derivatives of this compound, this process is typically carried out using DFT methods like B3LYP/6-311++G(d,p) to obtain the minimum energy confirmation. researchgate.net The resulting optimized parameters, such as bond lengths and angles, can then be compared with experimental data if available. researchgate.net

For molecules with flexible side chains, a conformational analysis is crucial to identify the global minimum on the potential energy surface (PES). researchgate.netfrontiersin.org This involves exploring different rotational isomers (conformers) to find the most energetically favorable structure. frontiersin.org

Table 1: Selected Optimized Geometrical Parameters for a Benzofuran (B130515) Derivative The following data is representative of a benzofuran derivative computed at the DFT/B3LYP level and illustrates typical structural parameters.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C2-O52 | 1.43 Å |

| Bond Length | N48-N49 | 1.38 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Angle | C1-C2-C3 | 119.2° |

| Bond Angle | C4-C5-C7 | 117.8° |

| Bond Angle | C1-C7-C5 | 121.1° |

| Data adapted from studies on similar heterocyclic structures. epstem.netjetir.org |

Vibrational frequency calculations are performed on the optimized geometry to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to simulate infrared (IR) and Raman spectra. jetir.orgscirp.org The calculated vibrational wavenumbers are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a better comparison with experimental spectra. nih.gov

A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis. researchgate.netresearchgate.net PED quantifies the contribution of individual internal coordinates (like stretching or bending) to each normal mode of vibration. scirp.orgnepjol.info This analysis has been conducted for several derivatives containing the this compound moiety, enabling a thorough understanding of their vibrational characteristics. researchgate.netresearchgate.netresearchgate.net

Table 2: Sample Vibrational Frequencies and PED Assignments for a Benzofuran Derivative This table presents a sample of calculated vibrational modes and their assignments based on PED analysis.

| Mode | Calculated Frequency (cm⁻¹) | Assignment (PED %) |

| 5 | 830 | C-H out-of-plane bend (84%) |

| 11 | 744 | C-H out-of-plane bend (84%) |

| 17b | 948 | C-H out-of-plane bend (65%), Ring torsion (17%) |

| - | 1782 | C=O stretch |

| - | 3399 | N-H asymmetric stretch |

| Data adapted from representative studies on substituted aromatic compounds. scirp.orgnepjol.info |

Frontier Molecular Orbital (FMO) analysis is essential for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. researchgate.netscholaris.ca A small energy gap suggests high polarizability, low kinetic stability, and higher chemical reactivity. jetir.orgresearchgate.netscholaris.ca

For derivatives of this compound, FMO analyses have been performed to calculate these energies and predict electronic behavior. researchgate.net For instance, the HOMO-LUMO gap for this compound-2-carbaldehyde has been calculated to be 4.8 eV. For another derivative, 3-(5-chloro-benzofuran-3-ylmethyl)-5-(4-methoxy-phenyl)-4H- researchgate.netx-mol.net triazole, the energy gap was found to be 4.91 eV. researchgate.net

Table 3: Calculated FMO Properties and Global Reactivity Descriptors Values are representative examples from computational studies on benzofuran derivatives.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | E_HOMO | -6.46 |

| LUMO Energy | E_LUMO | -3.11 |

| Energy Gap | ΔE | 3.35 |

| Ionization Potential | I | 6.46 |

| Electron Affinity | A | 3.11 |

| Electronegativity | χ | 4.785 |

| Chemical Hardness | η | 1.675 |

| Data adapted from a representative DFT study. scholaris.ca |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. jetir.orguni-muenchen.de The MEP map illustrates regions of different electrostatic potential, where red typically indicates electron-rich, negative potential (sites for electrophilic attack) and blue indicates electron-poor, positive potential (sites for nucleophilic attack). jetir.orgresearchgate.net

In studies of this compound derivatives, MEP analysis has been used to identify reactive centers. researchgate.net For example, in one such derivative, the highest electronegative potential was found around the oxygen atoms, while electropositive regions were spread across the hydrogen atoms, indicating the likely sites for molecular interactions. researchgate.netscholaris.ca

To gain deeper insight into chemical reactivity and bonding, various reactivity descriptors are calculated. dntb.gov.ua

Fukui Functions: These descriptors are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govscholaris.ca Fukui function analysis has been applied to molecules containing the this compound unit to understand their electronic properties. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses provide a topological understanding of electron pairing. nih.govscholaris.ca They are used to visualize and analyze the regions corresponding to chemical bonds, lone pairs, and atomic cores, offering a clear picture of electron distribution and reactive sites on the molecular surface. researchgate.netscholaris.ca These analyses have been conducted on related benzofuran systems to characterize their bonding nature. nih.govscholaris.ca

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts of molecules. faccts.deimist.ma This method, often employed within the framework of Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule. imist.marsc.org The predicted shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). imist.ma

For derivatives of this compound, theoretical NMR chemical shift values have been calculated using the GIAO method. researchgate.net These calculations are crucial for confirming the structures of newly synthesized compounds and for assigning the signals observed in experimental NMR spectra. researchgate.netdoi.org For instance, in the case of 3-(5-chloro-benzofuran-3-ylmethyl)-5-(4-methoxy-phenyl)-4H- usm.myvulcanchem.comresearchgate.nettriazole, the GIAO method was used to perform a theoretical NMR analysis, and the results were compared with experimental data. researchgate.net Similarly, for This compound-2-carboxamide (B3262294) derivatives, the appearance of specific signals in the ¹H NMR spectrum, such as the amide NH proton and aromatic protons, helps to confirm the successful synthesis of the target compounds. doi.org

The accuracy of GIAO-based predictions is dependent on the level of theory and the basis set used in the calculations. imist.ma Studies have shown that methods like B3LYP with basis sets such as 6-311++G(d,p) provide results that are in good agreement with experimental values for similar heterocyclic systems. researchgate.net It is important to note that chemical shifts can be influenced by the molecule's conformation, and in such cases, a Boltzmann weighting of different conformers may be necessary for accurate predictions. faccts.de

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optoelectronic and photonic technologies. scirp.org Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, often exhibit significant NLO responses. nih.gov The NLO properties of materials are characterized by parameters such as the first-order hyperpolarizability (β). orientjchem.org

Theoretical studies, often using DFT methods, are employed to predict the NLO properties of molecules. researchgate.net For derivatives of this compound, such as 3-(5-chloro-benzofuran-3-ylmethyl)-5-(4-methoxy-phenyl)-4H- usm.myvulcanchem.comresearchgate.nettriazole, NLO properties have been investigated. researchgate.net These studies often involve calculating the first-order hyperpolarizability to assess the material's potential for applications like second-harmonic generation. orientjchem.org The presence of the this compound moiety, combined with other functional groups, can influence the electronic distribution and charge transfer within the molecule, which are key factors for NLO activity. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the electronic structure of molecules in detail. wisc.eduwikipedia.org It provides a localized, "natural Lewis structure" representation of the molecule, which includes information about bond types, hybridization, and charge distribution. wikipedia.orgwisc.edu

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is instrumental in drug discovery for predicting ligand-protein interactions and binding affinities. usm.mynih.gov

Ligand-Protein Interaction Modes and Binding Affinity Predictions

Molecular docking studies have been extensively performed on derivatives of this compound to explore their potential as therapeutic agents. These studies predict how these compounds bind to the active sites of various protein targets. The predictions include the specific amino acid residues involved in the interaction, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the calculated binding affinity, often expressed as a docking score. researchgate.netusm.my

For example, derivatives of 2'-substituted triclosan (B1682465) containing a this compound moiety were docked against Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a key enzyme in malaria parasites. usm.my The docking analysis identified the most stable derivative and revealed the interactions within the binding pocket. usm.my Similarly, 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones were docked into the active sites of Mycobacterium tuberculosis enoyl-ACP reductase and Escherichia coli Topoisomerase IV to ascertain their binding affinities. researchgate.net In another study, 3-(5-chloro-benzofuran-3-ylmethyl)-5-(4-methoxy-phenyl)-4H- usm.myvulcanchem.comresearchgate.nettriazole was docked against several receptors, including COX-2, α-Glucosidase, p38α MAP kinase, and EGFR, showing good inhibitory activity against the COX-2 receptor. researchgate.net

The binding affinity is often represented by a docking score, where a more negative value typically indicates a stronger predicted binding.

| Compound Class | Protein Target | Predicted Binding Affinity/Score | Reference |

| 2'-substituted triclosan derivatives | Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) | Re-rank docking score of -145.497 kcal/mol for the most stable derivative | usm.my |

| 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones | Mycobacterium tuberculosis enoyl-ACP reductase, E. coli Topoisomerase IV | Docking simulations performed to ascertain binding affinity | researchgate.net |

| 3-(5-chloro-benzofuran-3-ylmethyl)-5-(4-methoxy-phenyl)-4H- usm.myvulcanchem.comresearchgate.nettriazole | COX-2, α-Glucosidase, p38α MAP kinase, EGFR | Good inhibitory activity against COX-2 receptor | researchgate.net |

Identification and Validation of Molecular Targets

Molecular docking not only predicts how a ligand might bind but also helps in identifying and validating potential molecular targets for a given compound or class of compounds. By screening a compound against a panel of known protein targets, researchers can hypothesize its mechanism of action.

Derivatives of this compound have been investigated against a variety of molecular targets implicated in different diseases. For instance, the identification of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) as a target for triclosan derivatives containing a this compound scaffold suggests their potential as antimalarial agents. usm.my The docking of chalcone (B49325) derivatives of this compound against bacterial enzymes like E. coli Topoisomerase IV and M. tuberculosis enoyl-ACP reductase points to their potential as antibacterial and anti-tubercular agents. researchgate.net Furthermore, the predicted activity of a this compound-triazole hybrid against the COX-2 enzyme suggests a potential anti-inflammatory application. researchgate.net The validation of these targets often involves comparing the docking results with experimental data, such as enzyme inhibition assays. researchgate.netmdpi.com

| Compound/Derivative | Identified Molecular Target(s) | Potential Therapeutic Area | Reference(s) |

| This compound-containing triclosan derivatives | Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) | Antimalarial | usm.my |

| 1-(5-chloro-1-benzofuran-2-yl) chalcones | Mycobacterium tuberculosis enoyl-ACP reductase, Escherichia coli Topoisomerase IV | Anti-tubercular, Antibacterial | researchgate.net |

| 3-(5-chloro-benzofuran-3-ylmethyl)-5-(4-methoxy-phenyl)-4H- usm.myvulcanchem.comresearchgate.nettriazole | COX-2, α-Glucosidase, p38α MAP kinase, EGFR | Anti-inflammatory, Antidiabetic | researchgate.net |

| This compound-2-carboxamides | Cannabinoid receptor 1 (CB1) allosteric modulators | Antitumor | doi.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. bnl.gov Unlike molecular docking, which often treats the receptor as rigid, MD simulations allow for the flexibility of both the ligand and the protein, providing a more dynamic and realistic picture of the binding event. nih.govresearchgate.net

MD simulations have been used to complement molecular docking studies of this compound derivatives to assess the stability of the predicted ligand-protein complexes. researchgate.net By running simulations over a period of time (e.g., 100 nanoseconds), researchers can observe how the ligand and protein interact and if the initial binding pose predicted by docking is maintained. researchgate.net This helps in understanding the flexibility of the complex and the dynamic nature of the interactions. researchgate.net The stability of the protein-ligand complex during the simulation provides stronger support for the binding hypothesis. researchgate.netmdpi.com While specific MD simulation studies focusing solely on this compound are not extensively detailed in the provided context, the application of this technique to similar heterocyclic compounds highlights its importance in validating docking results and understanding the dynamic behavior of ligand-receptor interactions. researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling

Computational, or in silico, methods for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates have become indispensable tools in modern drug discovery. nih.gov These predictive models allow for the early assessment of the pharmacokinetic profile of a compound, helping to identify molecules with favorable drug-like characteristics and reducing the likelihood of late-stage clinical failures. For derivatives of this compound, various computational studies have been conducted to evaluate their potential as therapeutic agents.

Detailed research findings from multiple studies indicate that the this compound scaffold can be incorporated into molecules with promising pharmacokinetic profiles. For instance, a series of novel this compound-2-carboxamides was designed and evaluated for their drug-likeness using the SwissADME platform. doi.orgnih.gov The results were favorable, predicting that all the synthesized compounds would exhibit high oral absorption. doi.orgnih.gov Furthermore, these compounds were predicted to be capable of penetrating the blood-brain barrier (BBB). doi.org

In a separate study focusing on aryl (5-chloro-benzofuran-2-yl) ketoximes and their ethers, in silico predictions also suggested that the synthesized compounds possess a good pharmacokinetic profile. benthamscience.combenthamdirect.com Similarly, research on benzofuran derivatives containing a pyrimidine (B1678525) moiety, analyzed using the QikProp program, identified specific compounds with favorable ADME/Tox features, notably significant human intestinal absorption. brieflands.com

Further investigations into novel pyrazole (B372694) and benzofuran-based derivatives designed as potential acetylcholinesterase inhibitors revealed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics. frontiersin.org These compounds were predicted to have high intestinal absorption rates (over 91%), the ability to permeate the blood-brain barrier (BBB) and the central nervous system (CNS), and to act as inhibitors of several cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, and 3A4. frontiersin.org Cytochromes P450 (CYPs) are the primary enzymes responsible for drug metabolism, accounting for about 75% of total drug metabolism. nih.gov The interaction of compounds with these enzymes is a critical factor in their pharmacokinetic profile. nih.gov

The drug-likeness and ADME properties of two 2-arylbenzofuran derivatives were also investigated computationally, indicating that these natural compounds effectively interacted with target receptors and showed results comparable to reference drugs. niscpr.res.in Another study on 3-(5-chloro-benzofuran-3-ylmethyl)-5-(4-methoxy-phenyl)-4H- benthamscience.comresearchgate.netrsc.org triazole reported drug-likeness properties, with the number of hydrogen bond acceptors and donors aligning with standard values. researchgate.net

The following tables summarize the predicted ADME and pharmacokinetic properties for several series of this compound derivatives from various research studies.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound-2-Carboxamide Derivatives Data sourced from a study on allosteric CB1 modulators with potential antitumor activity. The predictions were performed using the SwissADME online tool. doi.org

| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Molar Refractivity | Topological Polar Surface Area (Ų) | GI Absorption | BBB Permeant |

|---|---|---|---|---|---|---|---|---|

| 7 | 356.84 | 4.39 | 3 | 1 | 99.42 | 41.57 | High | Yes |

| 8 | 328.81 | 4.25 | 3 | 1 | 91.95 | 41.57 | High | Yes |

| 15 | 412.93 | 4.96 | 4 | 1 | 115.34 | 50.80 | High | Yes |

| 21 | 426.96 | 5.34 | 4 | 1 | 120.00 | 50.80 | High | Yes |

| 22 | 426.96 | 5.34 | 4 | 1 | 120.00 | 50.80 | High | Yes |

Table 2: Predicted ADME Properties of 5-Chloroindole-2-Carboxylate Derivatives This table presents data for a series of compounds designed as potent inhibitors of EGFRT790M/BRAFV600E pathways. mdpi.com

| Compound | LogP | LogBB | Caco-2 Permeability (log Papp) | Human Intestinal Absorption (%) | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |

|---|---|---|---|---|---|---|---|---|---|

| 3a | 4.23 | 0.31 | 0.88 | 96.14 | Yes | Yes | Yes | Yes | Yes |

| 3b | 4.65 | 0.22 | 0.89 | 91.89 | Yes | Yes | Yes | Yes | Yes |

| 3c | 4.82 | 0.25 | 0.91 | 91.89 | Yes | Yes | Yes | Yes | Yes |

| 3d | 4.71 | 0.24 | 0.90 | 91.89 | Yes | Yes | Yes | Yes | Yes |

| 3e | 4.71 | 0.24 | 0.90 | 91.89 | Yes | Yes | Yes | Yes | Yes |

Table 3: Computational ADME Prediction of Benzofuran Derivatives 3i and 3m Data from a study on novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives. rsc.org

| Parameter | Compound 3i | Compound 3m |

|---|---|---|

| Molecular Weight | 442.89 | 492.95 |

| LogP | 3.25 | 3.99 |

| H-bond Donors | 1 | 1 |

| H-bond Acceptors | 7 | 7 |

| TPSA (Ų) | 92.42 | 92.42 |

| Rotatable Bonds | 4 | 5 |

| Human Oral Absorption (%) | 82.25 | 78.41 |

Collectively, these in silico studies underscore the potential of the this compound scaffold in designing drug-like molecules. The consistent predictions of high gastrointestinal absorption and, in many cases, BBB permeability, suggest that these compounds are promising candidates for further preclinical and clinical development. doi.orgnih.govfrontiersin.org The predicted interactions with metabolic enzymes like CYPs provide crucial early insights into their potential metabolic pathways and drug-drug interaction profiles. frontiersin.orgmdpi.com

Biological Activities and Medicinal Chemistry

Antimicrobial Activity

Antibacterial Activity against Bacterial Strains

The antibacterial potential of 5-chlorobenzofuran derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. A study focused on the synthesis of various 5-chloro benzofuran (B130515) derivatives and tested their antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net This highlights the interest in the 5-chloro substitution for antibacterial applications. While specific activity data against Klebsiella pneumoniae and Bacillus megaterium for this compound itself is not detailed in the provided results, the broader class of benzofuran derivatives has shown activity against various bacterial strains.

Antiviral Activity

Recent research has identified benzofuran derivatives as potential antiviral agents. A study published in 2024 investigated a series of benzofuran derivatives for their ability to act as STING agonists, which can induce an antiviral response. nih.gov Several of these compounds were found to induce IFN-β transcription and inhibit the replication of human coronavirus 229E and SARS-CoV-2 at nanomolar concentrations. nih.gov This IFN-dependent antiviral activity was confirmed by the induction of phospho-IRF3 nuclear localization. nih.gov While not exclusively focused on this compound, this research opens avenues for its potential antiviral applications. Other studies on benzotriazole (B28993) derivatives, which share some structural similarities, have also shown a broad spectrum of antiviral activity against viruses such as CVB-5, RSV, and BVDV. nih.govresearchgate.net

Anti-Tuberculosis Activity

Derivatives of 3-chlorobenzofuran (B1601996) have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. In one study, a series of 3-chlorobenzofuran 4,5-dihydropyrazole derivatives were designed as potential anti-tubercular agents. arabjchem.org Several of these compounds exhibited good inhibitory potency against the M. tuberculosis H37Rv strain, with IC50 values in the range of 43–104 μM. arabjchem.org Specifically, compounds with chloro and methoxy (B1213986) group substitutions showed excellent inhibitory potential. arabjchem.org The investigation of furan (B31954) derivatives for their anti-tubercular properties is an active area of research, with studies pointing to their potential in developing novel drugs against this pathogen. nih.govmdpi.com

Anticancer and Antiproliferative Activity

Cytotoxic Effects on Human Cancer Cell Lines

The presence of a halogen atom in the benzofuran ring has been shown to significantly increase anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which can enhance binding affinity to biological targets. nih.gov

A series of this compound-2-carboxamides were designed and synthesized based on the known antiproliferative activity of related compounds. nih.gov Several of these derivatives displayed good antiproliferative activities against tumor cells, with one compound showing equipotent activity to doxorubicin. nih.gov These compounds were found to increase the level of active caspase 3 in MCF-7 (breast cancer) cells, suggesting an apoptotic mechanism of action. nih.gov

The cytotoxic effects of benzofuran derivatives have also been investigated against other cancer cell lines. For instance, a novel chalcone (B49325) derivative containing a benzofuran moiety demonstrated significant cytotoxic effects on human lung (A549) and colon (HT-29) cancer cells, with IC50 values of 2.85 µM and 0.35 µM, respectively. accscience.comejmo.org Another study reported on benzofuran-isatin conjugates showing good anti-proliferative activity towards colorectal cancer HT-29 cell lines. nih.gov

Furthermore, research into halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has shown cytotoxic activity against A549 lung cancer cells. mdpi.com In the context of pancreatic cancer, a study on benzofuran derivatives as potential agents against pancreatic ductal adenocarcinoma (PDAC) found that one compound exhibited excellent cytotoxicity against many tumor cell lines, including presumably pancreatic lines like Panc-1, by targeting the HIF-1α pathway. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity/Observation | Reference |

| This compound-2-carboxamides | MCF-7 (Breast) | Good antiproliferative activities, increased active caspase 3 levels. | nih.gov |

| Chalcone derivative with benzofuran | A549 (Lung) | IC50 value of 2.85 µM. | accscience.comejmo.org |

| Chalcone derivative with benzofuran | HT-29 (Colon) | IC50 value of 0.35 µM. | accscience.comejmo.org |

| Benzofuran-isatin conjugates | HT-29 (Colon) | Good anti-proliferative activity. | nih.gov |

| Halogenated benzofuran derivatives | A549 (Lung) | Exhibited cytotoxic activity. | mdpi.com |

| Benzofuran derivatives | Pancreatic Cancer Cells | Excellent cytotoxicity, targeting the HIF-1α pathway. | nih.gov |

Mechanisms of Action in Cancer Cells

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, operating through multiple cellular mechanisms to inhibit tumor growth and induce cell death. Research has elucidated their role in triggering apoptosis, halting the cell cycle, and interfering with key survival pathways in cancer cells.

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is achieved through the coordinated activation of specific cellular pathways.

Caspase Activation: Studies on this compound-2-carboxamides have shown that certain derivatives are potent activators of the caspase cascade, a family of proteases central to the execution of apoptosis. nih.gov In the MCF-7 human breast cancer cell line, specific compounds were found to increase the level of active caspase-3 by four to eight-fold compared to control cells. nih.gov Furthermore, the most active derivatives elevated the levels of initiator caspases, caspase-8 and caspase-9, indicating the simultaneous activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways of apoptosis. nih.gov The activation of caspases ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. nih.govnih.gov

Cytochrome C Release: The involvement of the intrinsic apoptotic pathway is further substantiated by the observed release of cytochrome c from the mitochondria into the cytosol. nih.govyoutube.com This event is a critical step in apoptosis, as cytosolic cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), forming a complex known as the apoptosome which then activates caspase-9. youtube.com Treatment of MCF-7 cells with active This compound-2-carboxamide (B3262294) derivatives resulted in a marked over-expression of cytochrome c levels, confirming the disruption of mitochondrial integrity. nih.gov

Bax/Bcl-2 Modulation: The release of cytochrome c is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. unife.itresearchgate.net A high Bax/Bcl-2 ratio promotes apoptosis by increasing mitochondrial outer membrane permeabilization. researchgate.netnih.gov Research has shown that potent this compound derivatives effectively modulate this ratio by inducing the expression of the pro-apoptotic Bax protein while simultaneously down-regulating the anti-apoptotic Bcl-2 protein in MCF-7 cells. nih.gov This shift disrupts the protective function of Bcl-2 and facilitates the release of cytochrome c, committing the cell to apoptosis. nih.govnih.gov

Annexin V/PI Staining: The induction of apoptosis is commonly confirmed and quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. nih.gov In the early stages of apoptosis, the phospholipid phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorescent tag, can identify these early apoptotic cells. nih.gov Propidium iodide is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane; it can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised. nih.gov Therefore, cells stained positive for Annexin V but negative for PI are classified as being in early apoptosis. This technique has been used to verify the pro-apoptotic effects of various benzofuran-based compounds. nih.govnih.gov

In addition to inducing apoptosis, certain this compound derivatives have been shown to inhibit cancer cell proliferation by causing cell cycle arrest, preventing the cells from progressing through the division cycle and replicating. nih.gov

Pre-G1 and G2/M Phases: Analysis of the cell cycle in MCF-7 breast cancer cells revealed that treatment with a particularly active this compound-2-carboxamide derivative resulted in cell cycle arrest at the Pre-G1 and G2/M phases. nih.gov An increase in the Pre-G1 (or sub-G1) population is often indicative of apoptotic cells with fragmented DNA. nih.gov Arrest at the G2/M checkpoint is a crucial control point that prevents cells with damaged DNA from entering mitosis. researchgate.netfrontiersin.org This mechanism is a common feature of many anticancer agents, as it effectively halts the propagation of malignant cells. univie.ac.at

The Hypoxia-Inducible Factor (HIF-1) pathway is a critical survival mechanism for tumors. nih.gov HIF-1 is a transcription factor that allows cancer cells to adapt and thrive in low-oxygen (hypoxic) environments typical of a growing tumor mass, promoting processes like angiogenesis (new blood vessel formation). nih.govrsc.org The benzofuran scaffold has been identified as a promising structure for developing inhibitors of this pathway. A novel synthetic benzofuran derivative, MO-2097, demonstrated inhibitory effects on the hypoxia-induced accumulation of the HIF-1α subunit in HeLa CCL2 cells. nih.govnih.gov This suggests that compounds based on the benzofuran structure, including 5-chloro derivatives, have the potential to disrupt tumor survival by targeting the HIF-1 pathway. nih.gov

Selective Antiproliferative Activity against Tumorigenic vs. Non-Tumorigenic Cells

A critical attribute for any potential chemotherapeutic agent is its ability to selectively target cancer cells while sparing healthy, non-malignant cells. Derivatives of this compound have shown promising selectivity in this regard. In a study evaluating a series of this compound-2-carboxamides, the compounds displayed good antiproliferative activities against tumor cells. nih.govnih.gov In contrast, when these same compounds were tested in a cell viability assay using the non-tumorigenic human mammary gland epithelial cell line (MCF-10A), they exhibited no significant cytotoxic effects. nih.gov At a concentration of 50 μM, the MCF-10A cells maintained over 85% viability, highlighting a significant degree of selectivity for cancer cells over normal cells. nih.gov This tumor-selective action is a highly desirable characteristic, suggesting a potentially wider therapeutic window and fewer side effects. nih.gov

Other Pharmacological Activities

Anti-inflammatory Activity

The benzofuran core structure is associated with a range of biological activities, including anti-inflammatory properties. researchgate.net Research into various benzofuran derivatives has confirmed their potential to modulate inflammatory responses. Studies have shown that these compounds can exert anti-inflammatory effects through several mechanisms, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Other benzofuran derivatives isolated from natural sources have demonstrated significant inhibitory activity against the respiratory burst in neutrophils, a key process in the inflammatory response. nih.gov The underlying mechanisms for these effects may involve the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to inflammation. mdpi.com

Data Tables

Table 1: Mechanisms of Action of this compound Derivatives in Cancer Cells Data based on studies of this compound-2-carboxamides in MCF-7 cells unless otherwise noted.

| Mechanism | Specific Effect | Finding | Reference(s) |

| Apoptosis | Caspase Activation | Increased active caspase-3, -8, and -9 levels. | nih.gov |

| Cytochrome C Release | Over-expression of cytochrome c in the cytosol. | nih.gov | |

| Bax/Bcl-2 Modulation | Potent induction of pro-apoptotic Bax and down-regulation of anti-apoptotic Bcl-2. | nih.gov | |

| Cell Cycle Arrest | Phase of Arrest | Accumulation of cells in the Pre-G1 and G2/M phases. | nih.gov |

| Pathway Inhibition | HIF-1 Pathway | A benzofuran derivative (MO-2097) inhibits hypoxia-induced HIF-1α accumulation. | nih.govnih.gov |

| Selective Activity | Cytotoxicity | Potent against tumor cells; no significant cytotoxicity in non-tumorigenic MCF-10A cells. | nih.govnih.gov |

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

| Derivative Type | Observed Activity | Mechanism/Model | Reference(s) |